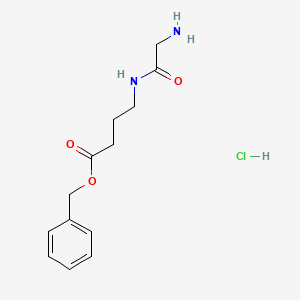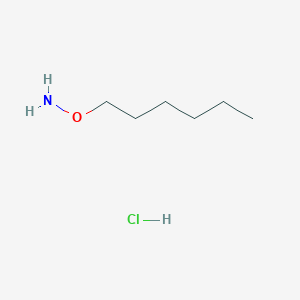
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride is a chemical compound with the molecular formula C13H18N2O3.ClH and a molecular weight of 286.75 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-aminoacetamido)butanoate hydrochloride typically involves the reaction of benzyl 4-aminobutanoate with 2-aminoacetic acid under specific conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzyl 4-(2-aminoacetamido)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 4-aminobutanoate
- 2-Aminoacetic acid
- Benzyl 4-(2-aminoacetamido)butanoate
Uniqueness
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Eigenschaften
Molekularformel |
C13H19ClN2O3 |
|---|---|
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
benzyl 4-[(2-aminoacetyl)amino]butanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-9-12(16)15-8-4-7-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,14H2,(H,15,16);1H |
InChI-Schlüssel |
JECYRSNZIXFTGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCNC(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)

![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)






![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
